Several scientific databases provide information on the basic properties of 1-Propylcyclohexanol, including its molecular formula, weight, and structure. These resources can be helpful for researchers who are interested in understanding the physical and chemical characteristics of the compound PubChem: . Additionally, safety data sheets (SDS) are available from chemical suppliers, which outline potential hazards and safe handling procedures Fisher Scientific: .
Due to the presence of a hydroxyl group (OH), 1-Propylcyclohexanol can be classified as an alcohol. Alcohols can act as solvents, meaning they can dissolve other substances. This property could potentially make 1-Propylcyclohexanol useful in various scientific applications, such as extracting compounds from biological samples or industrial processes. However, further research is needed to determine the specific suitability of 1-Propylcyclohexanol for these purposes.
1-Propylcyclohexanol is an organic compound with the molecular formula and a CAS number of 5445-24-9. It belongs to the family of cyclohexanol derivatives, characterized by a propyl group attached to the cyclohexanol structure. This compound appears as a colorless liquid and is notable for its relatively low volatility and moderate solubility in water, which makes it useful in various chemical applications .
The structural formula can be represented as follows:
textCH2 |CH3-CH2-CH2-C6H11-OH
This compound is primarily used in laboratories and is classified as hazardous due to its potential to cause skin and eye irritation upon exposure .
These reactions highlight its versatility as a reagent in organic synthesis .
1-Propylcyclohexanol can be synthesized through several methods:
These methods illustrate the compound's accessibility for synthetic chemists .
1-Propylcyclohexanol has various applications, including:
Several compounds share structural similarities with 1-propylcyclohexanol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclohexanol | A simpler structure without alkyl substitution. | |
2-Propanol (Isopropanol) | A branched-chain alcohol commonly used as a solvent. | |
1-Hexanol | A straight-chain alcohol with different properties. |
What distinguishes 1-propylcyclohexanol from these similar compounds is its combination of cycloaliphatic structure and propyl substitution, which affects its physical properties such as boiling point and solubility. These characteristics make it particularly valuable in applications requiring specific solvent properties or chemical reactivity profiles not found in simpler alcohols or aliphatic compounds .
The cyclohexanol backbone of 1-propylcyclohexanol adopts the characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [1]. This conformation minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and positioning adjacent carbon-hydrogen bonds in a staggered arrangement [1].
In the chair conformation, the cyclohexane ring exhibits two distinct orientations for substituents: axial and equatorial positions [1]. Axial bonds are oriented perpendicular to the average plane of the ring, alternating above and below the ring in a regular pattern. Equatorial bonds extend outward from the ring perimeter at angles that minimize steric interactions [1]. The twelve carbon-hydrogen bonds in cyclohexane can be categorized as three axial bonds pointing upward, three axial bonds pointing downward, three equatorial bonds pointing upward, and three equatorial bonds pointing downward [1].
The hydroxyl group in 1-propylcyclohexanol is attached to the same carbon as the propyl substituent, creating a tertiary alcohol center. This quaternary carbon disrupts the regular pattern of axial and equatorial positions, as both substituents emanate from the same carbon atom. The conformational behavior of this system differs significantly from monosubstituted cyclohexanes where substituents can adopt pure axial or equatorial orientations [2].
Ring-flipping processes in cyclohexane derivatives involve the interconversion between two chair conformations through a boat transition state [1]. For 1-propylcyclohexanol, this process results in the simultaneous interchange of both the hydroxyl and propyl substituents between pseudo-axial and pseudo-equatorial orientations. The energy barrier for this process is approximately 10-11 kcal/mol, allowing rapid interconversion at room temperature [3].
The conformational equilibrium in 1-propylcyclohexanol is governed by the relative steric bulk of the hydroxyl and propyl substituents. The hydroxyl group possesses a relatively small A-value of 0.6 kcal/mol, indicating a moderate preference for equatorial positioning [4]. In contrast, the propyl group exhibits significantly greater steric demand, with an estimated A-value of approximately 2.1-2.3 kcal/mol based on its size relative to ethyl (2.0 kcal/mol) and isopropyl (2.2 kcal/mol) substituents [4] [5].
The n-propyl substituent in 1-propylcyclohexanol exerts pronounced steric effects that dominate the conformational preferences of the molecule. With a carbon chain length of three atoms, the propyl group occupies considerably more space than smaller alkyl substituents, creating significant 1,3-diaxial interactions when positioned in an axial orientation [6] [7].
1,3-Diaxial interactions represent the primary source of conformational strain in substituted cyclohexanes [7]. These interactions occur between an axial substituent and the axial hydrogen atoms located on carbons three positions away on the same face of the ring. For the propyl group, these interactions are particularly severe due to the extended nature of the alkyl chain, which brings the terminal methyl group into close proximity with the 1,3-diaxial hydrogens [8].
The steric bulk ranking for common alkyl substituents follows the order: tert-butyl > isopropyl > ethyl > methyl > hydroxyl [6] [9]. The n-propyl group fits into this sequence between ethyl and isopropyl, reflecting its intermediate steric demand. This positioning indicates that the propyl substituent experiences greater conformational strain than ethyl groups but less than branched isopropyl substituents [5] [9].
Gauche interactions within the propyl chain itself contribute additional conformational complexity. The propyl group can adopt multiple conformations about its internal C-C bonds, with anti arrangements being energetically favored over gauche conformations by approximately 0.9 kcal/mol [10]. These internal conformational preferences interact with the cyclohexane ring constraints to determine the overall molecular geometry.
The electronic effects of the propyl group are minimal compared to its steric influences. As a simple alkyl substituent, the propyl group exhibits weak electron-donating character through hyperconjugation, but this effect is negligible compared to the dominant steric interactions that govern conformational behavior [7].
Temperature-dependent studies reveal that the conformational preferences become more pronounced at lower temperatures, where thermal energy is insufficient to populate higher-energy conformations. At room temperature, rapid interconversion between conformations results in averaged spectroscopic properties, but cooling can freeze specific conformations and allow direct observation of individual conformers [3].
The proton Nuclear Magnetic Resonance spectrum of 1-propylcyclohexanol exhibits characteristic signals that reflect both the cyclohexanol backbone and the propyl substituent. The hydroxyl proton appears as a broad signal in the region of 3.0-4.0 ppm, with the exact chemical shift dependent on hydrogen bonding interactions and sample concentration [11]. This signal typically exhibits exchange behavior in the presence of trace amounts of water or acid, leading to peak broadening and loss of coupling patterns.
The cyclohexyl protons generate complex multipiples in the region of 1.0-2.5 ppm due to the rapid interconversion between chair conformations at room temperature [3] [12]. This conformational averaging results in the observation of time-averaged chemical shifts rather than distinct signals for axial and equatorial protons. The complexity of these signals arises from the overlapping coupling patterns of multiple methylene groups in the cyclohexane ring.
The propyl substituent contributes characteristic signals in the aliphatic region, with the terminal methyl group appearing as a triplet around 0.8-1.0 ppm, the central methylene group as a quartet around 1.0-1.5 ppm, and the alpha methylene group (adjacent to the quaternary carbon) as a multiplet around 1.5-2.3 ppm. The chemical shifts of these signals are influenced by the electron-withdrawing effect of the adjacent quaternary carbon bearing the hydroxyl group.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through distinct carbon environments. The quaternary carbon bearing the hydroxyl group appears in the characteristic tertiary alcohol region at 72-75 ppm, deshielded by the electron-withdrawing oxygen atom [11]. The cyclohexyl carbons generate signals in the typical aliphatic range of 20-40 ppm, while the propyl carbons appear at 14 ppm (terminal methyl), 20-25 ppm (central methylene), and 40-43 ppm (alpha methylene).
The infrared spectrum of 1-propylcyclohexanol displays characteristic absorption bands that identify the key functional groups and structural features. The hydroxyl group produces a strong, broad absorption band in the region of 3300-3400 cm⁻¹, representing the O-H stretching vibration [11] [13]. The breadth of this absorption reflects hydrogen bonding interactions between molecules, which shift the frequency to lower wavenumbers compared to free hydroxyl groups that would appear around 3600-3650 cm⁻¹ [13] [14].
The carbon-hydrogen stretching vibrations of the alkyl groups generate strong absorption bands in the region of 2800-3000 cm⁻¹ [15] [13]. These bands encompass both the symmetric and asymmetric C-H stretching modes of the cyclohexyl and propyl groups. The methyl groups contribute characteristic absorptions around 2960 cm⁻¹ (asymmetric stretch) and 2870 cm⁻¹ (symmetric stretch), while methylene groups absorb around 2930 cm⁻¹ (asymmetric stretch) and 2850 cm⁻¹ (symmetric stretch) [16].
The carbon-oxygen stretching vibration appears as a strong absorption band in the region of 1150-1200 cm⁻¹ [15] [17]. For tertiary alcohols, this band typically occurs at higher frequencies than for primary or secondary alcohols due to the different hybridization and steric environment around the C-O bond [17] [18]. The exact position within this range depends on the specific substitution pattern and conformational effects.
Carbon-hydrogen deformation vibrations contribute medium-intensity absorption bands in the region of 1350-1470 cm⁻¹ [15]. These bands include both the symmetric and asymmetric deformation modes of methyl and methylene groups. The methyl groups show characteristic absorptions around 1380 cm⁻¹ (symmetric deformation) and 1450 cm⁻¹ (asymmetric deformation), while methylene groups contribute absorptions around 1350-1470 cm⁻¹ [16].
The electron ionization mass spectrum of 1-propylcyclohexanol exhibits fragmentation patterns characteristic of tertiary alcohols and cyclic alkyl systems. The molecular ion peak at m/z 142 is typically weak or absent due to the ease of fragmentation at the tertiary carbon center [19] [20]. The instability of the molecular ion reflects the ready loss of water or alkyl fragments from the ionized molecule.
The base peak commonly appears at m/z 57, corresponding to a characteristic cyclohexyl fragment formed through alpha-cleavage processes [21]. This fragment represents one of the most stable ions in the spectrum due to the stabilization provided by the cyclic structure [22]. The formation of this fragment involves the cleavage of bonds adjacent to the quaternary carbon, resulting in the loss of the propyl chain and hydroxyl group.
Common fragment ions include m/z 125 (loss of hydroxyl radical, [M-17]⁺), m/z 124 (loss of water, [M-18]⁺), m/z 82 (cyclohexyl cation), and m/z 67 (loss of additional alkyl fragments) [19] [21]. The fragmentation pattern reflects the tendency for cleavage at the highly substituted carbon center, with subsequent rearrangements and eliminations producing the observed fragment ions.
The isotope pattern of the molecular ion region shows the characteristic M+1 peak at approximately 10% intensity relative to the molecular ion, reflecting the natural abundance of carbon-13 isotopes in the nine-carbon molecule [23]. This isotope pattern serves as a diagnostic tool for confirming the molecular formula and the number of carbon atoms present in the molecule.
Spectroscopic Technique | Assignment | Chemical Shift/Frequency | Intensity | Comments |
---|---|---|---|---|
¹H NMR | OH proton | 3.0-4.0 ppm | Broad | Hydrogen bonding affects position [11] |
¹H NMR | Cyclohexyl CH | 1.0-2.5 ppm | Complex | Axial/equatorial averaging [3] |
¹H NMR | Propyl CH₃, CH₂ | 0.8-2.3 ppm | Complex | Chain signals [11] |
¹³C NMR | Quaternary C-OH | 72-75 ppm | Medium | Tertiary carbon deshielding [11] |
¹³C NMR | Cyclohexyl carbons | 20-40 ppm | Strong | Ring carbon shifts [11] |
¹³C NMR | Propyl carbons | 14-43 ppm | Strong | Aliphatic carbon shifts [11] |
IR | OH stretch | 3300-3400 cm⁻¹ | Strong, broad | Hydrogen bonding [13] |
IR | C-H stretch | 2800-3000 cm⁻¹ | Strong | Alkyl stretching [15] |
IR | C-O stretch | 1150-1200 cm⁻¹ | Strong | Tertiary alcohol [17] |
MS | Molecular ion [M]⁺ | m/z 142 | Weak/absent | Fragmentation tendency [20] |
MS | Base peak | m/z 57 | 100% | Cyclohexyl fragment [21] |
MS | Common fragments | m/z 125, 124, 82, 67 | Variable | Loss of OH, alkyl groups [19] |